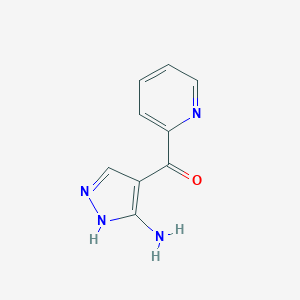

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Description

Properties

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNAJDPHAGQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif renowned for its broad applicability in medicinal chemistry and materials science. Compounds incorporating this core structure have demonstrated a wide array of biological activities, serving as inhibitors for kinases, antagonists for receptors, and as antibacterial agents. The title compound, (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone, combines this key pyrazole structure with a picolinoyl (pyridin-2-carbonyl) moiety, creating a molecule with significant potential as a versatile building block for the synthesis of more complex pharmaceutical agents and functional materials.

This in-depth technical guide provides a comprehensive overview of the most logical and efficient pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic strategy, offers detailed, field-tested experimental protocols, and discusses key aspects of process control and characterization, reflecting the expertise required for modern chemical development.

PART 1: Retrosynthetic Analysis and Strategic Pathway Selection

The most robust and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This approach is highly versatile and generally proceeds in good yields. Applying this logic to the target molecule, the primary retrosynthetic disconnection is made across the pyrazole ring.

This disconnection reveals two key starting materials: hydrazine and the β-ketonitrile precursor, 3-oxo-3-(pyridin-2-yl)propanenitrile . The synthesis of this key precursor thus becomes the initial focal point of the synthetic effort. A classical and effective method for its preparation is the Claisen condensation between an appropriate pyridine-2-carboxylic acid ester (e.g., methyl picolinate) and acetonitrile.[3]

Caption: Retrosynthetic analysis of the target molecule.

PART 2: Core Synthesis Pathway and Mechanistic Insights

The synthesis is logically approached as a two-step sequence: (1) formation of the β-ketonitrile intermediate, and (2) its subsequent cyclization with hydrazine.

Step A: Synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base.[4][5] In this "crossed" or "mixed" Claisen condensation, the enolate of acetonitrile acts as the nucleophile, attacking the carbonyl of methyl picolinate.[3]

Mechanism Rationale:

-

Deprotonation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required to deprotonate acetonitrile (pKa ≈ 25), which is significantly less acidic than typical ketones or esters. This forms the nucleophilic acetonitrile anion (⁻CH₂CN).

-

Nucleophilic Attack: The acetonitrile anion attacks the electrophilic carbonyl carbon of methyl picolinate. This forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group to form the desired β-ketonitrile.

-

Acidic Workup: The reaction is quenched with an acid to neutralize the base and protonate the product, which may exist as its enolate form under the basic reaction conditions.

Step B: Synthesis of this compound via Cyclocondensation

This reaction is the cornerstone of 5-aminopyrazole synthesis.[1][2][6] It proceeds via a condensation-cyclization cascade.

Mechanism Rationale:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. The nitrile is a highly electrophilic functional group, making this cyclization favorable.

-

Tautomerization: The resulting cyclic imine intermediate undergoes tautomerization to establish the aromatic pyrazole ring, yielding the final, stable 5-aminopyrazole product.

Caption: Overall two-step synthesis workflow.

PART 3: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile

Materials:

-

Methyl picolinate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Base Suspension: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Reactant Addition: In the dropping funnel, prepare a solution of methyl picolinate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF.

-

Reaction: Add the picolinate/acetonitrile solution dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting methyl picolinate is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is approximately 6-7.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure β-ketonitrile.

Protocol 2: Synthesis of this compound

Materials:

-

3-oxo-3-(pyridin-2-yl)propanenitrile

-

Hydrazine hydrate (80-100% solution)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-3-(pyridin-2-yl)propanenitrile (1.0 equivalent) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.1-1.3 equivalents) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The use of glacial acetic acid as a solvent or co-solvent can catalyze the reaction but should be evaluated on a case-by-case basis.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the title compound as a crystalline solid.

PART 4: Data Presentation and Characterization

The structural identity and purity of the synthesized compound must be rigorously confirmed through standard analytical techniques.

Table 1: Expected Analytical Data for this compound

| Analysis Type | Parameter | Expected Observation |

| Molecular Formula | C₈H₈N₄O | |

| Molecular Weight | 176.18 g/mol | |

| ¹H NMR | Chemical Shift (δ) | Pyridine-H: ~8.6-7.4 ppm (m, 4H); Pyrazole-NH: ~12-13 ppm (br s, 1H); Amino-NH₂: ~6-7 ppm (br s, 2H) |

| ¹³C NMR | Chemical Shift (δ) | C=O: ~180-190 ppm; Pyridine & Pyrazole Carbons: ~155-100 ppm |

| Mass Spec (ESI+) | m/z | [M+H]⁺ = 177.08 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch (amine/pyrazole): 3400-3200 cm⁻¹; C=O stretch (ketone): ~1640-1620 cm⁻¹; C=N/C=C stretch: ~1600-1450 cm⁻¹ |

| Appearance | Physical Form | Expected to be a crystalline solid (e.g., off-white to yellow) |

PART 5: Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of this synthesis, a series of in-process controls and validation checks are essential.

-

Purity of Starting Materials: The purity of methyl picolinate and the anhydrous nature of the solvent and acetonitrile are critical for the success of the Claisen condensation. Water will quench the strong base and inhibit the reaction.

-

TLC Monitoring: Both reaction steps should be meticulously monitored by TLC. For Step 1, a co-spot of the starting ester should be used. For Step 2, a co-spot of the β-ketonitrile is required. The disappearance of the starting material is the primary indicator of reaction completion.

-

Side Product Awareness: In the cyclization step, while the formation of the 5-aminopyrazole is heavily favored from a β-ketonitrile, the potential for side reactions exists. Incomplete reaction or the formation of alternative condensation products can be identified via spectroscopic analysis of the crude product.

-

Definitive Characterization: Final product validation is not complete without comprehensive spectroscopic data (¹H NMR, ¹³C NMR, MS) that unambiguously matches the expected structure. A melting point determination should also be performed and compared against literature values if available.

References

-

Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Aggarwal, N., Kumar, R., Dureja, P., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, 7, 179-197. [Link]

-

Yadav, R., & Pathak, D. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(1), 1-22. [Link]

-

Aggarwal, N., & Kumar, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC, 2014(1), 1-25. [Link]

-

Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. SciSpace. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile. PubChem. [Link]

-

Wikipedia. (2023). Claisen condensation. Wikipedia. [Link]

-

Elmaaty, T. A., & El-Taweel, F. (2019). Synthesis and chemical reactivity of 3‐oxo‐2‐arylhydrazono‐propanenitriles. Journal of Heterocyclic Chemistry, 56(11), 3019-3031. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]

-

BYJU'S. (n.d.). Claisen Condensation. BYJU'S. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Abstract

The aminopyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting a wide array of pathologies.[1][2] This guide provides a comprehensive technical overview of the synthesis and physicochemical characterization of a specific derivative, (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone. As a novel chemical entity, its empirical data is not yet broadly cataloged. Therefore, this document serves as both a predictive profile based on analogous structures and, more importantly, a detailed methodological framework for its empirical determination. We will delve into the causality behind experimental choices for synthesis and purification, followed by robust, step-by-step protocols for elucidating critical physicochemical properties such as solubility, lipophilicity (LogP), and ionization constant (pKa). This guide is designed to equip researchers with the necessary tools to fully characterize this and similar aminopyrazole-based compounds, a crucial step in accelerating the drug discovery and development pipeline.[3]

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this class, aminopyrazoles (APs) represent a particularly versatile and valuable framework for drug design.[2] The position of the amino group—whether at the C3, C4, or C5 position—profoundly influences the molecule's electronic properties, hydrogen bonding capability, and overall spatial arrangement, thereby dictating its interaction with biological targets.[1]

The 5-aminopyrazole scaffold, the core of our topic compound, has been successfully incorporated into potent kinase inhibitors, notably targeting p38 MAP kinase, a key enzyme in inflammatory pathways.[2][4][5] The strategic placement of the amino group and the adjacent carbonyl linker in this compound creates a unique arrangement of hydrogen bond donors and acceptors. This structure is primed for interaction with the ATP-binding pockets of kinases and other enzymes, making it a compound of significant interest for further investigation.

This guide provides the foundational knowledge required to synthesize and rigorously characterize this molecule, enabling its advancement from a theoretical structure to a well-understood drug candidate.

Molecular Profile and Synthesis

Chemical Structure and Identifiers

Before undertaking experimental work, it is essential to establish the fundamental identity of the target compound.

Caption: Chemical structure of this compound.

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₄O | Calculated |

| Molecular Weight | 200.20 g/mol | Calculated |

| InChI Key | Not available | N/A |

| SMILES | NC1=C(C=NN1)C(=O)C2=CC=CC=N2 | Predicted |

| CAS Number | Not available | N/A |

Proposed Synthesis and Purification Workflow

The synthesis of 5-aminopyrazole derivatives is well-documented and often proceeds through a multicomponent reaction, which is valued for its efficiency and atom economy.[6][7] We propose a robust two-step synthesis followed by purification.

Caption: Proposed workflow for synthesis and purification.

Protocol 2.2.1: Synthesis of this compound

-

Rationale: This protocol is based on established methods for synthesizing 5-aminopyrazole-4-carbonitriles, which are direct precursors or close analogs to the target methanone.[6][7] The initial Knoevenagel condensation is a classic method for forming C=C bonds, followed by a highly favorable cyclization reaction with hydrazine to form the stable pyrazole ring.

-

Step-by-Step Methodology:

-

Step 1 - Condensation: To a solution of pyridine-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (15 mL/g of aldehyde), add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the intermediate product, 2-(pyridin-2-ylmethylene)malononitrile.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Step 2 - Cyclization: Suspend the dried intermediate (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature.

-

Reflux the mixture for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the mixture to room temperature. The crude product should precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the pure crystals and dry them under vacuum. Purity should be assessed by HPLC (>95%) and the structure confirmed by NMR and Mass Spectrometry.

-

Physicochemical Property Determination

The measurement of physicochemical properties is critical to reduce attrition rates in drug discovery due to poor biopharmaceutical characteristics.[3][8] The following sections detail the experimental protocols for determining the key properties of our target compound.

Melting Point (Mp)

-

Significance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity.

-

Protocol 3.1.1: Capillary Melting Point Determination

-

Ensure the purified compound is completely dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

The melting "point" is reported as this range. For a pure compound, this range should be narrow (≤ 2°C).

-

Aqueous Solubility

-

Significance: Aqueous solubility is a master variable that influences everything from formulation to oral bioavailability. Poor solubility is a major hurdle in drug development.

-

Protocol 3.2.1: Shake-Flask Method (Thermodynamic Solubility)

-

Rationale: This is the "gold standard" method for determining thermodynamic solubility, representing the true equilibrium solubility of the compound.

-

Methodology:

-

Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for at least 24-48 hours to ensure equilibrium is reached. It is crucial to confirm that a solid reservoir of the compound remains at the end of the experiment.

-

After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Express the solubility in units of µg/mL or µM.

-

-

Lipophilicity (LogP)

-

Significance: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10]

-

Protocol 3.3.1: Shake-Flask Method for LogP Determination

-

Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases, providing a definitive LogP value.[11]

-

Methodology:

-

Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., PBS at pH 7.4).

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for many drug candidates).

-

Add a known volume of the stock solution to a vial containing a known volume of the second phase. The volume ratio can be adjusted based on the expected LogP.

-

Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) to allow for complete partitioning.

-

Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Carefully sample a known volume from each layer.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous).

-

-

Ionization Constant (pKa)

-

Significance: The pKa value(s) define the extent to which a molecule is ionized at a given pH. Since only the neutral form of a drug typically permeates biological membranes, pKa is a critical determinant of absorption and distribution.[10] The aminopyrazole and pyridine moieties in the target compound are both ionizable.

-

Protocol 3.4.1: Potentiometric Titration for pKa Determination

-

Rationale: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The inflection points in the resulting titration curve correspond to the pKa values.

-

Methodology:

-

Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure solubility).

-

Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Slowly titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa's) or 0.1 M NaOH (to determine acidic pKa's) using an automated titrator.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Specialized software can be used to calculate the pKa values from the first or second derivative of the titration curve for higher accuracy.

-

-

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties to be determined for this compound. The "Predicted Value/Range" is based on general principles like Lipinski's Rule of 5 and data from analogous structures.[9] The "Experimental Value" column is intended to be filled in by the researcher upon completion of the protocols described above.

Table 2: Summary of Physicochemical Data

| Parameter | Significance | Predicted Value/Range | Experimental Value | Protocol Reference |

|---|---|---|---|---|

| Molecular Weight | Influences diffusion and size-limited transport. | 200.20 g/mol | (Confirm by MS) | N/A |

| Melting Point (Mp) | Indicator of purity and lattice energy. | 150 - 250 °C | To be determined | 3.1.1 |

| Aqueous Solubility | Crucial for bioavailability and formulation. | Low to Moderate | To be determined | 3.2.1 |

| LogP | Measures lipophilicity; predicts permeability. | 1.0 - 3.0 | To be determined | 3.3.1 |

| pKa (basic) | Determines charge state in acidic environments (stomach). | Pyridine N: ~5-6 | To be determined | 3.4.1 |

| pKa (basic) | Determines charge state in physiological pH. | Amino N: ~2-4 | To be determined | 3.4.1 |

| H-Bond Donors | Influences solubility and receptor binding. | 2 (Amine, Pyrazole N-H) | N/A | N/A |

| H-Bond Acceptors | Influences solubility and receptor binding. | 4 (Carbonyl O, Pyridine N, 2x Pyrazole N) | N/A | N/A |

Potential Applications and Biological Relevance

The structural motifs within this compound suggest several promising avenues for therapeutic investigation.

-

Kinase Inhibition: The 5-aminopyrazole core is a known hinge-binding motif for many kinases.[2] The compound's structure is analogous to reported inhibitors of p38 MAPK and Fibroblast Growth Factor Receptors (FGFRs), which are validated targets in inflammatory diseases and oncology, respectively.[4][5][12] The pyridyl group can occupy adjacent hydrophobic pockets, potentially conferring selectivity and potency.

-

Anticancer and Anti-inflammatory Activity: Given the roles of kinases in cell proliferation and signaling, this compound is a candidate for screening in cancer cell lines and assays for inflammatory cytokine release (e.g., TNF-α, IL-6).[2][4]

-

Anticonvulsant Activity: While some studies suggest 3-aminopyrazoles are more potent anticonvulsants, the 5-aminopyrazole scaffold still warrants investigation in models of epilepsy, such as the Maximal Electroshock Seizure (MES) test.[1]

The empirical data generated using the protocols in this guide will be invaluable for building Structure-Activity Relationships (SAR) and Quantitative Structure-Property Relationships (QSPR) to optimize this scaffold for a specific biological target.[11]

Conclusion

This compound is a compound of significant medicinal chemistry interest, built upon a privileged 5-aminopyrazole scaffold. While specific experimental data for this molecule is not yet widely published, this guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. By following the outlined protocols, researchers can generate the high-quality data necessary to assess its drug-like properties, understand its potential ADME behavior, and ultimately unlock its therapeutic potential. The systematic characterization of novel chemical entities is a foundational pillar of successful drug discovery, and this guide serves as a practical roadmap for that essential endeavor.

References

-

Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved January 14, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Grime, J., & Edwards, M. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed. Retrieved January 14, 2026, from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. Retrieved January 14, 2026, from [Link]

-

Physical Properties in Drug Design. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006). PubMed. Retrieved January 14, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2022). Beilstein Archives. Retrieved January 14, 2026, from [Link]

-

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT | Semantic Scholar [semanticscholar.org]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, pyrazole and pyridine rings are privileged structures, forming the core of numerous approved therapeutic agents.[1][2] The molecule this compound represents a strategic conjunction of these two key pharmacophores, linked by a carbonyl bridge. This design suggests a high potential for diverse biological activities, making it a compound of significant interest for researchers in drug discovery and development.[3][4][5]

This guide provides a comprehensive, in-depth technical overview of the expected spectroscopic data for this compound. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying principles and experimental protocols necessary for its acquisition and rigorous interpretation. By grounding our predictions in the established spectroscopic behavior of related structures, we aim to provide a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The chemical structure of the title compound features three key components that dictate its spectroscopic signature:

-

A 5-aminopyrazole ring , which is an electron-rich aromatic system.

-

A pyridin-2-yl group , an electron-deficient aromatic system.

-

A methanone (carbonyl) linker , which conjugates the two heterocyclic rings.

These features create a conjugated system with multiple characteristic functional groups that are readily identifiable by standard spectroscopic techniques. The following sections will detail the expected signatures from NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D experiments provides an unambiguous assignment of every atom, confirming connectivity and validating the chemical structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The electron-withdrawing nature of the pyridine nitrogen and the interplay of functional groups result in a well-dispersed and highly informative spectrum.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not typically overlap with signals of interest. Furthermore, it allows for the observation of exchangeable protons (NH, NH₂).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12-16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (δ ~2.50 ppm for DMSO-d₆).

Predicted ¹H NMR Spectrum and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole N-H | 11.0 - 13.0 | Broad singlet (br s) | Exchangeable proton, often broad. Its position is solvent and concentration-dependent. |

| Pyridine H-6' | 8.6 - 8.8 | Doublet of doublets (dd) or multiplet (m) | Most deshielded pyridine proton due to proximity to the ring nitrogen.[6][7] |

| Pyridine H-4' | 7.9 - 8.2 | Triplet of doublets (td) or multiplet (m) | Downfield shift due to aromatic ring currents and conjugation. |

| Pyridine H-3' | 7.8 - 8.0 | Doublet (d) or multiplet (m) | |

| Pyrazole C-H | 7.5 - 7.8 | Singlet (s) | The sole proton on the pyrazole ring. |

| Pyridine H-5' | 7.4 - 7.6 | Triplet (t) or multiplet (m) | The most upfield of the pyridine protons.[6] |

| Amino N-H₂ | 6.0 - 7.5 | Broad singlet (br s) | Exchangeable protons. The chemical shift can vary significantly with solvent and concentration. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with each unique carbon environment producing a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~0-200 ppm.

-

Number of Scans: 512-2048 scans are typically required for a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation and corrections as for ¹H NMR. Calibrate to the solvent peak (δ ~39.52 ppm for DMSO-d₆).

Predicted ¹³C NMR Spectrum and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | 180 - 190 | The most downfield signal, characteristic of a ketone. |

| Pyrazole C5 | 150 - 160 | Carbon bearing the amino group, significantly influenced by the nitrogen.[8] |

| Pyridine C2' | 150 - 155 | Carbon adjacent to nitrogen and bonded to the carbonyl group.[6][9] |

| Pyridine C6' | 148 - 152 | The other carbon alpha to the pyridine nitrogen. |

| Pyridine C4' | 135 - 140 | Gamma-carbon of the pyridine ring. |

| Pyrazole C3 | 130 - 140 | The carbon at position 3 of the pyrazole ring.[10] |

| Pyridine C3' | 125 - 130 | Beta-carbon of the pyridine ring. |

| Pyridine C5' | 120 - 125 | The other beta-carbon of the pyridine ring. |

| Pyrazole C4 | 100 - 110 | Carbon attached to the carbonyl group, its shift is influenced by both the ring and the ketone. |

Advanced 2D NMR for Unambiguous Assignment

To ensure the trustworthiness of the spectral assignments, 2D NMR experiments are essential. They create a self-validating system by revealing correlations between nuclei, confirming the proposed structure.[11][12]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This would clearly show the connectivity between the protons on the pyridine ring (H-3' through H-6').

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. For instance, correlations from the pyridine protons (H-3') and the pyrazole proton (C-H) to the carbonyl carbon (C=O) would definitively establish the link between the two rings.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a polar, nitrogen-rich molecule like this, Electrospray Ionization (ESI) is the method of choice.[13][14]

Experimental Protocol: LC-ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Conditions (for sample introduction):

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Full scan mode to detect the molecular ion, followed by tandem MS (MS/MS) on the parent ion to induce fragmentation.

-

Predicted Mass Spectrum and Interpretation

-

Molecular Formula: C₁₀H₉N₅O

-

Exact Mass: 215.0807

-

Observed Ion: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 216.0885 . High-resolution MS should confirm this mass to within 5 ppm, validating the elemental composition.

Tandem MS (MS/MS) Fragmentation:

The fragmentation pattern provides a fingerprint of the molecular structure. Key predicted fragmentation pathways include cleavage at the most labile bonds.[15][16][17]

| Predicted Fragment (m/z) | Proposed Structure / Neutral Loss |

| 188.09 | Loss of CO (carbonyl group) |

| 138.06 | Cleavage yielding the [aminopyrazole-carbonyl]⁺ fragment |

| 121.05 | Cleavage yielding the [pyridin-2-yl-carbonyl]⁺ fragment |

| 105.04 | Loss of CO from the m/z 133 fragment, yielding [pyridin-2-yl]⁺ |

| 94.06 | [5-aminopyrazole]⁺ fragment |

| 78.03 | [Pyridine]⁺ fragment after rearrangement |

digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];Parent [label="[M+H]⁺\nm/z 216.0885", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="m/z 188.09"]; Frag2 [label="m/z 121.05"]; Frag3 [label="m/z 94.06"]; Frag4 [label="m/z 105.04"];

Parent -> Frag1 [label="- CO"]; Parent -> Frag2 [label="- C₃H₄N₄"]; Parent -> Frag3 [label="- C₆H₄NO"]; Frag2 -> Frag4 [label="- CO"]; }

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid technique for identifying the key functional groups present in a molecule, based on their characteristic vibrational frequencies.[18]

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically averaging 16-32 scans.

-

Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3450 - 3300 | N-H Stretch | Medium-Strong | Amino (-NH₂) group, often two distinct bands.[19] |

| 3300 - 3100 | N-H Stretch | Medium, Broad | Pyrazole N-H group. |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H (pyrazole and pyridine rings). |

| ~1660 | C=O Stretch | Strong, Sharp | Ketone carbonyl group, conjugated.[20] |

| 1620 - 1550 | C=N, C=C Stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| 1500 - 1400 | C=C Stretch | Medium | Aromatic ring stretching vibrations. |

| ~1250 | C-N Stretch | Medium | Amino C-N bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is particularly useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from approximately 200 to 400 nm, using the pure solvent as a reference.

Predicted UV-Vis Absorption

The extensive conjugation across the pyrazole ring, carbonyl group, and pyridine ring is expected to give rise to strong π → π* transitions.

-

λ_max: An intense absorption band is predicted in the range of 260-320 nm . The exact maximum will depend on the solvent polarity. This represents the main π → π* transition of the conjugated system. A less intense n → π* transition from the carbonyl group may be observed at a longer wavelength, though it might be masked by the stronger π → π* band. The absorption profile is a key indicator of the electronic structure of the conjugated system.[21][22][23]

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR, supported by 2D methods, provide an unequivocal blueprint of the molecular structure. High-resolution mass spectrometry confirms the elemental composition and offers structural insights through fragmentation analysis. Finally, IR and UV-Vis spectroscopy rapidly verify the presence of key functional groups and the nature of the conjugated electronic system, respectively. The data and protocols presented in this guide offer a robust framework for researchers to confidently synthesize, identify, and utilize this promising molecule in the pursuit of novel therapeutics.

References

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semanticscholar.org.

-

Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

-

Krajsovszky, G., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. [Link]

- Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Pdfs.semanticscholar.org.

- Brbot-Saranovic, A., & Katusin-Razem, D. (n.d.).

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Mdpi.com. [Link]

- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Blog.btc-pharm.com.

- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....

-

National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Nih.gov. [Link]

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- ResearchGate. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems.

-

National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Nih.gov. [Link]

- ResearchGate. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Sielc.com. [Link]

-

ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Pubs.acs.org. [Link]

-

PubMed. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Pubmed.ncbi.nlm.nih.gov. [Link]

- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....

-

National Institutes of Health. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Nih.gov. [Link]

-

National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Nih.gov. [Link]

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Esa.ipb.pt.

- ResearchGate. (n.d.). The chemical shifts in the ¹H NMR (left) and ¹³C NMR (right) spectra of 9а..

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Nih.gov. [Link]

- ResearchGate. (n.d.). UV-spectrum of pyridine..

-

DOI. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[6]. Doi.org.

-

MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Mdpi.com. [Link]

-

RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Pubs.rsc.org. [Link]

- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Azooptics.com.

- ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.

- ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Youtube.com. [Link]

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l.

- Unknown. (2016).

- Unknown. (n.d.). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Pdfs.semanticscholar.org.

- RSC Publishing. (n.d.).

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chem.libretexts.org. [Link]

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chem.libretexts.org.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Orgchemboulder.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 22. researchgate.net [researchgate.net]

- 23. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

A Hypothetical Investigation into the Crystal Structure of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone: A Guide for Drug Discovery Professionals

Preamble: The Rationale for Structural Elucidation

In the landscape of modern medicinal chemistry, the aminopyrazole scaffold is a cornerstone of inhibitor design, featuring prominently in a variety of therapeutic candidates.[1] The compound of interest, (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone, represents a synthetically accessible yet structurally uncharacterized molecule with potential applications in kinase inhibition, a field where precise molecular geometry dictates binding affinity and selectivity.[1][2]

This guide outlines a comprehensive, albeit hypothetical, research program to determine the single-crystal X-ray structure of this compound. While a direct crystallographic report for this specific molecule is not available in the current literature, we will leverage established methodologies and draw parallels from structurally related compounds to construct a robust framework for its synthesis, crystallization, and structural analysis. This document is intended for researchers, scientists, and drug development professionals, providing not just a protocol, but the strategic reasoning behind each experimental choice.

Part 1: Synthesis and Crystallization Strategy

Proposed Synthetic Pathway

The synthesis of aminopyrazole derivatives is well-documented, often proceeding through a multicomponent reaction.[3][4][5] A plausible and efficient route to the title compound would involve the condensation of 2-pyridinecarbonitrile, an appropriate hydrazine source, and a malononitrile derivative, followed by transformations to yield the desired methanone.

A proposed retro-synthetic analysis is depicted below, illustrating a logical pathway from commercially available starting materials.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Aminopyrazole Derivatives: A Technical Guide to Unlocking Their Biological Potential

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous clinically approved drugs.[1] Among its derivatives, aminopyrazoles represent a particularly versatile and valuable framework in drug discovery.[1][2] The position of the amino substituent on the pyrazole ring—be it at the 3, 4, or 5-position—profoundly influences the molecule's physicochemical properties and its interactions with biological targets, leading to a wide spectrum of pharmacological activities.[3] This guide synthesizes current research to provide an in-depth exploration of the significant biological activities of aminopyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that guide modern drug design.

The Aminopyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug development, and the pyrazole ring is a prominent example, demonstrating a broad range of biological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4][5] The introduction of an amino group (NH₂) creates the aminopyrazole scaffold, which acts as a versatile pharmacophore capable of forming crucial hydrogen bonds with biological targets like protein kinases.[6] The specific placement of this amino group dictates the molecule's electronic and steric properties, leading to distinct biological profiles for 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole isomers.[1][3] This structural variation is key to their diverse therapeutic applications, making them a focal point of intensive research.[7][8]

Key Biological Activities and Mechanisms of Action

Aminopyrazole derivatives have been extensively studied and have demonstrated efficacy in several key therapeutic areas. The following sections detail their most significant biological activities, the molecular mechanisms driving these effects, and the structure-activity relationships (SAR) that have emerged from extensive research.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer properties of aminopyrazoles are among their most investigated attributes.[1] These compounds exert their effects primarily through the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Mechanism of Action: Kinase Inhibition

The aminopyrazole core is adept at mimicking the adenine region of ATP, allowing it to fit into the ATP-binding pocket of various kinases. The amino group and pyrazole nitrogens typically form a triad of hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.[6] Key kinase families targeted by aminopyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their over-expression is linked to many cancers. Aminopyrazole analogs have been developed as potent CDK2 and CDK5 inhibitors, leading to growth inhibition and apoptosis in cancer cell lines.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives a variety of tumors. Aminopyrazole-based inhibitors have been designed to covalently target both wild-type and drug-resistant "gatekeeper" mutant versions of FGFR2 and FGFR3, demonstrating a path to overcoming clinical resistance.[9][10]

-

p38 Mitogen-Activated Protein Kinase (MAPK): 5-Aminopyrazoles, in particular, have been identified as potent inhibitors of p38 MAPK, a kinase involved in cellular stress responses and inflammation, which can also play a role in cancer progression.[1][2]

-

AXL Receptor Tyrosine Kinase: The 3-aminopyrazole scaffold has been successfully used to create potent and selective inhibitors of AXL, a promising target in cancer therapy due to its role in metastasis and drug resistance.[3]

The following diagram illustrates the general mechanism of kinase inhibition by an aminopyrazole derivative.

Caption: Mechanism of competitive kinase inhibition by aminopyrazole derivatives.

Quantitative Data on Anticancer Activity

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Compound Class | Target Kinase | Representative Compound | IC₅₀ Value | Target Cancer Cell Line | Reference |

| 3-Aminopyrazole | AXL | Compound 6li | 1.6 nM (enzymatic) | - | [3] |

| 5-Aminopyrazole | Pan-FGFR | Compound 10h | 41 nM (FGFR2) | SNU-16 (Gastric) | [10] |

| 4-Aminopyrazole Hybrid | Cytotoxic | Compound 173a | 0.604 µM | MCF-7 (Breast) | [11] |

| Aminopyrazole Analog | CDK2/5 | Analog 24 | - | Pancreatic Cancer Lines | [6] |

| Pyrazole-Imide | Cytotoxic | Compound 161b | 3.22 µM | A-549 (Lung) | [4] |

Antimicrobial Activity: Combating Pathogenic Microbes

Aminopyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][12] Their broad-spectrum activity makes them attractive candidates for developing new treatments against infectious diseases, including those caused by multidrug-resistant strains.[13]

Mechanism of Action

While the exact mechanisms can vary, some aminopyrazoles are known to target essential bacterial enzymes. For instance, certain derivatives have been found to inhibit both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria, enzymes crucial for DNA replication and repair.[1] The structural features of the aminopyrazole scaffold allow for modifications that can enhance potency and broaden the spectrum of activity against various bacterial and fungal strains.[1][14]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), representing the lowest concentration of a compound that inhibits growth or kills the microbe, respectively.

| Compound Type | Target Organism | Representative Compound | MIC/MBC Value (µg/mL) | Reference |

| 3-Aminopyrazole | S. aureus (Gram-positive) | Derivative 2a | 0.125 | [1] |

| 3-Aminopyrazole | E. coli (Gram-negative) | Derivative 2a | 8 | [1] |

| Pyrazole-Imidazothiadiazole | Multi-drug resistant S. aureus | Compound 21c | 0.25 | [13] |

| Pyrazole-Imidazothiadiazole | Multi-drug resistant S. aureus | Compound 23h | 0.25 | [13] |

| 5-Aminopyrazole | S. aureus (Gram-positive) | Compound 26 | 1 mg/mL (Agar diffusion) | [1] |

| 5-Aminopyrazole | E. coli (Gram-negative) | Compound 26 | 1 mg/mL (Agar diffusion) | [1] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their anti-inflammatory properties.[1] Aminopyrazoles continue this legacy, with research showing their ability to inhibit key inflammatory mediators.

Mechanism of Action: Enzyme Inhibition

The anti-inflammatory effects of aminopyrazoles are often attributed to their inhibition of enzymes in the arachidonic acid pathway:[15]

-

Cyclooxygenases (COX): These enzymes (COX-1 and COX-2) are responsible for producing prostaglandins, which are key mediators of inflammation and pain. Certain aminopyrazole derivatives show inhibitory activity against these enzymes.[1]

-

5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of potent inflammatory mediators. Pyrazoline derivatives, closely related to pyrazoles, have been shown to be potent LOX inhibitors.[15]

Synthesis and Experimental Evaluation Protocols

The translation of promising aminopyrazole scaffolds into viable drug candidates requires robust synthetic methods and standardized biological assays. This section provides an overview of a common synthetic strategy and detailed protocols for assessing anticancer and antimicrobial activity.

General Synthesis of 3(5)-Aminopyrazoles

One of the most common and efficient methods for synthesizing the 3(5)-aminopyrazole core involves the condensation of a hydrazine with a β-ketonitrile.[7][16] This reaction proceeds via a ring-opening and ring-closing sequence to yield the desired aminopyrazole.

Caption: General workflow for the synthesis of 3(5)-aminopyrazole derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[17]

Causality: This protocol is designed to provide a reproducible measure of a compound's cytotoxic or cytostatic effects. The conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases is directly proportional to the number of living cells, allowing for quantification of growth inhibition.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the aminopyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is a standardized and quantitative technique used widely in drug discovery.[18]

Causality: This protocol establishes the lowest concentration of a compound that prevents visible microbial growth. The self-validating system includes a positive control (known antibiotic) to ensure the assay is performing correctly and a negative control (no compound) to confirm the bacteria are viable.

Methodology:

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. The typical final volume in each well is 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control (broth + inoculum + a standard antibiotic like Gatifloxacin).[13]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a microplate reader.[3]

Structure-Activity Relationships (SAR): A Comparative Analysis

The biological activity of aminopyrazole derivatives is highly dependent on the position of the amino group and the nature of other substituents on the pyrazole ring.[3]

-

3-Aminopyrazoles: This class shows particular promise as scaffolds for certain kinase inhibitors, such as those targeting CDKs and AXL, and as anticonvulsant agents.[3] The presence of bulky aromatic rings at the C4 position often enhances anticancer and anti-inflammatory activities.[1]

-

4-Aminopyrazoles: While generally showing less potent anticancer and anti-inflammatory effects compared to their isomers, 4-aminopyrazoles have attracted attention for their anticonvulsant, antioxidant, and analgesic properties.[1]

-

5-Aminopyrazoles: This isomer is highly versatile. It has shown significant potential as inhibitors of p38 MAPK, making them valuable for anti-inflammatory applications.[1][2] Furthermore, 5-aminopyrazoles have been developed as potent anticancer and antimicrobial agents.[1][17][19]

The strategic modification of substituents at other positions on the ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[9]

Conclusion and Future Perspectives

Aminopyrazole derivatives stand out as a privileged and highly adaptable scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents provides a strong foundation for the development of novel therapeutics. The ability to fine-tune their biological activity through precise structural modifications offers a powerful tool for drug designers.

Future research should focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Further exploration of covalent inhibitors and compounds targeting novel binding sites to combat the emergence of resistance, particularly in cancer and infectious diseases.[9]

-

Advanced Drug Delivery: Formulating promising aminopyrazole leads into advanced delivery systems to improve their bioavailability and therapeutic index.

By leveraging the insights from structure-activity relationships and employing robust screening protocols, the scientific community can continue to unlock the full therapeutic potential of the aminopyrazole core.

References

- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PMC - PubMed Central.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research.

- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC - PubMed Central.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021-01-02). Biointerface Research in Applied Chemistry.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. PubMed.

- Design, Synthesis and Biological Evaluation of α-Aminophosphonate Derivatives Containing a Pyrazole Moiety. (2016-12-01). PubMed.

- Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-09).

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratory of Catalysis, Synthesis and Organic Environment.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent developments in aminopyrazole chemistry. ARKIVOC.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). PMC - PubMed Central.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-01-17). PMC - NIH.

- Recent developments in aminopyrazole chemistry | Request PDF. (2025-08-09).

- Pyrazoles and Pyrazolines as Anti-Inflamm

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. soc.chim.it [soc.chim.it]

- 17. mdpi.com [mdpi.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Pyridinyl Methanone Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinyl Methanone Scaffold

The pyridinyl methanone structural motif is a cornerstone in modern medicinal chemistry. Its prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group but with an added hydrogen bond acceptor, enhancing solubility and offering unique interaction capabilities with biological targets.[1] Compounds incorporating this scaffold have shown a remarkable breadth of activity, from potent kinase inhibitors targeting inflammatory diseases and cancer to modulators of ion channels involved in pain sensation.[2][3][4] A well-known example is the class of pyridinyl imidazole inhibitors that potently target p38 MAP kinase, a key node in inflammatory signaling.[2][5][6]

However, the journey from a promising hit compound in a phenotypic screen to a clinical candidate hinges on a deep and thorough understanding of its mechanism of action (MoA). A rigorous MoA study not only validates the intended therapeutic hypothesis but also uncovers potential off-target effects, informs on dosing strategies, and provides critical biomarkers for clinical development.[7][8] This guide presents a hierarchical, field-proven strategy for dissecting the MoA of novel pyridinyl methanone compounds, integrating biochemical, biophysical, and cellular approaches to build a comprehensive and validated mechanistic narrative.

The Hierarchical Framework for MoA Elucidation

A successful MoA investigation is not a linear path but an iterative, multi-phased process. Each phase builds upon the last, progressively refining our understanding from a broad cellular effect to a precise molecular interaction. This framework ensures that resources are deployed efficiently and that the resulting data is robust and self-validating.

Caption: Hierarchical workflow for MoA elucidation.

Phase 1: Target Identification and Hypothesis Generation

Often, a compound's journey begins with its discovery in a phenotypic screen—an assay that measures a complex cellular outcome (e.g., inhibition of cancer cell proliferation) without a priori knowledge of the molecular target. The critical first step is therefore "target deconvolution": identifying the specific protein(s) with which the compound interacts to produce the observed phenotype.[9]

Several powerful, unbiased strategies exist for this purpose:

-

Affinity Chromatography: The pyridinyl methanone compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[10]

-

Genetic Screening: Techniques like CRISPR-based screening can identify genes whose knockout confers resistance to the compound, strongly implicating the gene product as the target or a critical pathway component.[11][12]

-

Protein Microarrays: Thousands of purified proteins are spotted onto a slide and probed with a labeled version of the compound to identify direct binding partners.[10]

The output of these methods is a list of putative targets. This list must then be prioritized for validation based on biological plausibility, known roles in the disease pathway, and data from orthogonal approaches.[7]

Phase 2: Validating the Direct Drug-Target Interaction